molecular formula C18H16N4O B5911176 N'-benzylidene-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide

N'-benzylidene-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide

Cat. No. B5911176
M. Wt: 304.3 g/mol
InChI Key: XKNXAHRJFJGDLE-UNOMPAQXSA-N
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Description

N-benzylidene-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide, also known as BMPPH, is a pyrazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. BMPPH is a versatile compound that exhibits a wide range of biological activities, making it an attractive target for research and development.

Mechanism of Action

The mechanism of action of N'-benzylidene-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins that are involved in various cellular processes. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
N'-benzylidene-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and modulation of the immune system. The compound has also been shown to have a protective effect on the liver and kidneys, reducing the damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

N'-benzylidene-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide has several advantages for use in laboratory experiments, including its low toxicity, high solubility, and stability under various conditions. However, the compound has some limitations, including its limited availability and high cost, which may hinder its widespread use in research and development.

Future Directions

There are several future directions for research on N'-benzylidene-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide, including the development of new derivatives with improved biological activity and specificity. The compound's potential applications in drug discovery and development, particularly in the treatment of cancer and infectious diseases, also warrant further investigation. Additionally, the mechanisms of action of N'-benzylidene-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide need to be further elucidated to fully understand its potential therapeutic applications.

Synthesis Methods

N'-benzylidene-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide can be synthesized using a simple and efficient method that involves the condensation of 4-methyl-3-phenyl-1H-pyrazol-5-amine with benzaldehyde and subsequent reaction with carbohydrazide. The reaction can be carried out in the presence of a suitable catalyst and under mild reaction conditions, resulting in a high yield of the desired product.

Scientific Research Applications

N'-benzylidene-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide has shown promising results in various scientific research applications, including anticancer, antimicrobial, antifungal, anti-inflammatory, and antioxidant activities. The compound has been extensively studied for its potential to inhibit the growth of cancer cells, particularly breast cancer cells. It has also shown significant antimicrobial activity against various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

N-[(Z)-benzylideneamino]-4-methyl-3-phenyl-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O/c1-13-16(15-10-6-3-7-11-15)20-21-17(13)18(23)22-19-12-14-8-4-2-5-9-14/h2-12H,1H3,(H,20,21)(H,22,23)/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKNXAHRJFJGDLE-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1C2=CC=CC=C2)C(=O)NN=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(NN=C1C2=CC=CC=C2)C(=O)N/N=C\C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(Z)-benzylideneamino]-4-methyl-3-phenyl-1H-pyrazole-5-carboxamide

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